molecular formula C12H14BrNO2 B14809520 methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate

methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate

Cat. No.: B14809520
M. Wt: 284.15 g/mol
InChI Key: SLNMCNUOZYLWOH-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further esterified with a methyl group. The stereochemistry of the compound is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound may exert its effects by inhibiting or activating specific pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Methyl (2R,5S)-5-(4-bromophenyl)pyrrolidine-2-carboxylate: The bromine atom is positioned differently, which may influence its chemical behavior and interactions.

Uniqueness

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)11-6-5-10(14-11)8-3-2-4-9(13)7-8/h2-4,7,10-11,14H,5-6H2,1H3/t10-,11+/m0/s1

InChI Key

SLNMCNUOZYLWOH-WDEREUQCSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](N1)C2=CC(=CC=C2)Br

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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